molecular formula C17H24ClNO3S B6418388 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide CAS No. 898644-71-8

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide

Cat. No. B6418388
CAS RN: 898644-71-8
M. Wt: 357.9 g/mol
InChI Key: BRGHTJHQMCFQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide, also known as 5-Chloro-N-ethyl-2-ethoxy-4-methylbenzene-1-sulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 293.74 g/mol and a melting point of 161 °C. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, such as 5-chloro-N-ethyl-2-ethoxy-4-methylbenzene-1-sulfonamide derivatives. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it has been used as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme phospholipase A2.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, resulting in an increase in cholinergic activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased cholinergic activity and can have a variety of effects on the body, including increased alertness and improved cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it can be used as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme phospholipase A2. The main limitation of using this compound in lab experiments is its toxicity, as it is known to be toxic to humans and animals.

Future Directions

There are a number of potential future directions for research involving 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide. These include further research into its mechanism of action and its biochemical and physiological effects, as well as studies into its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research into its use as an inhibitor of the enzyme acetylcholinesterase could lead to the development of new drugs that could be used to treat a variety of conditions. Finally, further research into the synthesis of 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide can be synthesized from the reaction of ethyl 2-ethoxy-4-methylbenzene-1-sulfonate with thionyl chloride in the presence of a base. The reaction proceeds in two steps, first the formation of the sulfonyl chloride, and then the subsequent formation of the 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide. The reaction is carried out in a solvent such as dichloromethane, and the reaction conditions can be adjusted to optimize the yield.

properties

IUPAC Name

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3S/c1-3-22-16-11-13(2)15(18)12-17(16)23(20,21)19-10-9-14-7-5-4-6-8-14/h7,11-12,19H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGHTJHQMCFQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.